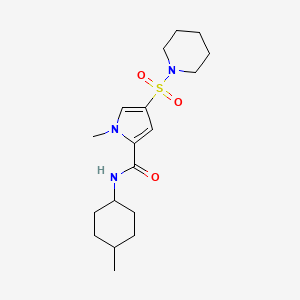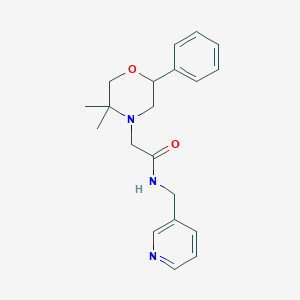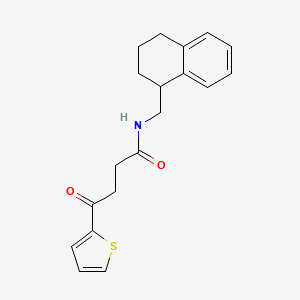![molecular formula C17H20FN5O B7562665 1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B7562665.png)
1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one, also known as FPPP, is a synthetic compound that has been of interest to the scientific community due to its potential applications in research. FPPP belongs to the class of pyrrolidinones and is a derivative of the antifungal drug, fluconazole.
作用機序
1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. Sigma-1 receptors are located in the endoplasmic reticulum and are involved in the regulation of calcium signaling, protein folding, and lipid metabolism. Activation of sigma-1 receptors by this compound has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and alter the expression of certain genes in the brain. This compound has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, this compound has been shown to modulate the immune system, with studies suggesting that it may have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without the confounding effects of other receptors. However, this compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several potential future directions for research on 1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which could have potential therapeutic applications in the treatment of various diseases, including depression, anxiety, and chronic pain. Additionally, further research is needed to understand the long-term effects of this compound and other sigma-1 receptor agonists on the brain and other physiological systems. Finally, studies investigating the role of sigma-1 receptors in the immune system could lead to the development of new treatments for inflammatory diseases.
合成法
The synthesis of 1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one involves the reaction of 1-(2-fluorophenyl)-2,3-epoxypropane with 4-(1,2,4-triazol-1-yl)piperidine in the presence of a base, followed by the addition of pyrrolidine-2-one. The reaction yields this compound as a white solid, which can be purified by recrystallization.
科学的研究の応用
1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one has been used in scientific research as a tool to study the function of certain receptors in the brain. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. This compound has also been used to study the effects of sigma-1 receptor agonists on the immune system.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c18-14-3-1-2-4-15(14)22-10-7-16(17(22)24)21-8-5-13(6-9-21)23-12-19-11-20-23/h1-4,11-13,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLRIKRPZVIDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC=N2)C3CCN(C3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)
![2-[1-(4-Methoxyphenyl)benzimidazol-2-yl]sulfanyl-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7562588.png)


![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)

![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide](/img/structure/B7562631.png)
![N-carbamoyl-3-methyl-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanamide](/img/structure/B7562642.png)
![N-carbamoyl-2-[[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7562644.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-isoquinolin-5-yl-5-methyltriazole-4-carboxamide](/img/structure/B7562646.png)


![1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562671.png)
